Bis(methylcyclopentadienyl)nickel(II)

Catalog No.
S1504201
CAS No.
1293-95-4
M.F
C12H14Ni 10*
M. Wt
216.93 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylcyclopentadienyl)nickel(II)

CAS Number

1293-95-4

Product Name

Bis(methylcyclopentadienyl)nickel(II)

IUPAC Name

5-methylcyclopenta-1,3-diene;methylcyclopentane;nickel

Molecular Formula

C12H14Ni 10*

Molecular Weight

216.93 g/mol

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;

InChI Key

GVTZWSVNFREVHH-UHFFFAOYSA-N

SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni]

Canonical SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni]

Catalyst for Organic Synthesis

Bis(methylcyclopentadienyl)nickel(II) serves as a catalyst in various organic reactions, such as:

  • Polymerization: It can initiate the polymerization of olefins, which are hydrocarbons with one or more double bonds. This process is crucial for the production of various polymers like polyethylene and polypropylene. Source: )
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Bis(methylcyclopentadienyl)nickel(II) can be used as a catalyst in different cross-coupling reactions, enabling the synthesis of complex organic molecules. Source:

Precursor for Inorganic Materials

Bis(methylcyclopentadienyl)nickel(II) is a valuable precursor for the synthesis of various inorganic materials, including:

  • Nickel nanoparticles: Due to its volatility, bis(methylcyclopentadienyl)nickel(II) can be used in chemical vapor deposition (CVD) to create thin films and well-defined nickel nanoparticles. These nanoparticles find applications in catalysis, electronics, and magnetic materials. Source:
  • Nickelocene derivatives: By reacting bis(methylcyclopentadienyl)nickel(II) with different molecules, researchers can synthesize various functionalized nickelocene derivatives. These derivatives exhibit unique properties and find applications in catalysis, organic electronics, and bioorganometallic chemistry. Source:

Research into its Structure and Bonding

Bis(methylcyclopentadienyl)nickel(II) has been extensively studied to understand its unique structure and bonding properties. This research helps scientists develop new catalysts and materials with desired properties.

  • Metal-ligand bonding: The interaction between the nickel atom and the cyclopentadienyl rings is a subject of ongoing research. Understanding this bonding allows scientists to design new organometallic compounds with tailored properties. Source:
  • Electronic structure: The electronic properties of bis(methylcyclopentadienyl)nickel(II) are crucial for its catalytic activity and other applications. Researchers use various spectroscopic techniques to probe the electronic structure of this compound. Source: )

Nickelocene is a yellow, air-sensitive crystalline solid. It was first synthesized in 1952 by G. Wilkinson et al. []. This discovery opened a new era in organometallic chemistry, demonstrating the ability of transition metals to form stable compounds with organic molecules like cyclopentadienyl (Cp) rings. Nickelocene's significance lies in its role as a precursor for various homogeneous catalysts used in organic synthesis.


Molecular Structure Analysis

Nickelocene features a sandwich-like structure with two Cp rings bonded to a central nickel(II) atom in a η⁵ fashion (each Cp ring donates five electrons). This configuration creates a symmetrical, metallocene-type structure with D5h point group symmetry. The nickel atom is located slightly out of the plane defined by the Cp rings, contributing to the compound's reactivity.


Chemical Reactions Analysis

Synthesis

Nickelocene is typically synthesized by the reaction of nickel dichloride with sodium cyclopentadienide in a THF solvent under an inert atmosphere [].

NiCl₂ + 2NaCp → Ni(Cp)₂ + 2NaCl

Decomposition

Nickelocene is air-sensitive and decomposes upon exposure to air, forming nickel(II) oxide and other degradation products.

2Ni(Cp)₂ + O₂ → 2NiO + 4CpH

Other Relevant Reactions

Nickelocene serves as a precursor for various homogeneous catalysts used in organic reactions like:

  • Kumada-Tamao-Corriu coupling: Formation of carbon-carbon bonds between aryl/alkenyl halides and Grignard reagents.

  • Oligomerization and polymerization of olefins: Production of controlled-chain length polymers.

Physical and Chemical Properties

  • Melting point: 152-154 °C []
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like THF, benzene; insoluble in water
  • Stability: Air-sensitive, decomposes in air

Dates

Modify: 2023-08-15

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